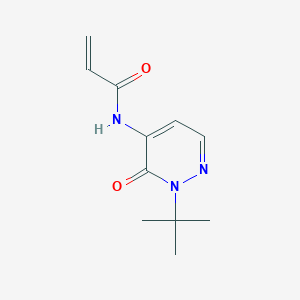

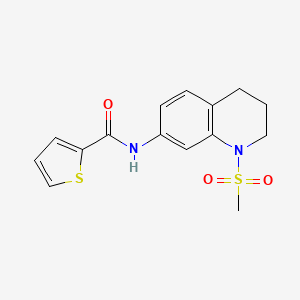

N-Boc-(+/-)-ethyl-3-aminopent-4-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

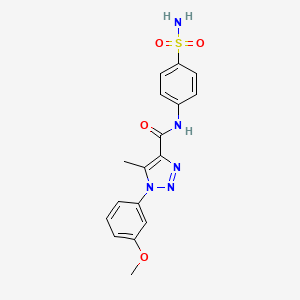

“N-Boc-(+/-)-ethyl-3-aminopent-4-enoate” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of “N-Boc-(+/-)-ethyl-3-aminopent-4-enoate” involves the protection of amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as a catalyst in ethanol . This process is chemoselective and efficient, and the catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .Molecular Structure Analysis

The molecular structure of “N-Boc-(+/-)-ethyl-3-aminopent-4-enoate” involves the Boc group attached to the amine. The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values .Chemical Reactions Analysis

The chemical reactions involving “N-Boc-(+/-)-ethyl-3-aminopent-4-enoate” primarily involve the protection and deprotection of the Boc group . The Boc group can be easily introduced and removed under a variety of conditions . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-(+/-)-ethyl-3-aminopent-4-enoate” are influenced by the presence of the Boc group. The Boc group is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . Furthermore, N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis .Applications De Recherche Scientifique

- As a proof of concept, a successful sequence involved selectively deprotecting aryl N-Boc groups, followed by benzoylation and removal of the remaining alkyl N-Boc groups to form the desired amide .

- The reaction proceeds until a clear solution is obtained, resulting in efficient N-Boc protection of the amino acid or peptide .

Continuous Flow N-Boc Deprotection

General Procedure for N-Boc Protection

Green and Ultrasound-Assisted N-Boc Protection

Safety And Hazards

Orientations Futures

The future directions for the use of “N-Boc-(+/-)-ethyl-3-aminopent-4-enoate” and similar compounds lie in the development of more efficient and environmentally friendly methods for the protection and deprotection of amines . The use of catalysts that can be readily separated from the reaction products and recovered for direct reuse is a promising approach .

Propriétés

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-9(8-10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABLKMAUEJPLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C=C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-ethyl-3-aminopent-4-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2539778.png)

![1,3-Dinitrodibenzo[b,f]oxepine](/img/structure/B2539795.png)

![1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2539796.png)